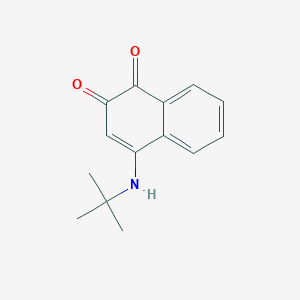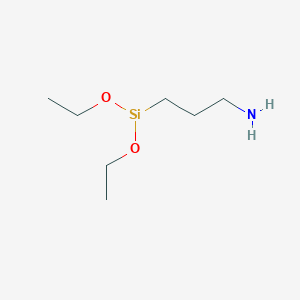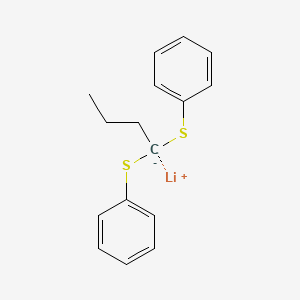
lithium;1-phenylsulfanylbutylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-phenylsulfanylbutylsulfanylbenzene is a complex organosulfur compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound consists of a lithium ion coordinated with a 1-phenylsulfanylbutylsulfanylbenzene ligand, which imparts distinct characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-phenylsulfanylbutylsulfanylbenzene typically involves the reaction of 1-phenylsulfanylbutylsulfanylbenzene with a lithium reagent. One common method is the reaction of 1-phenylsulfanylbutylsulfanylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-phenylsulfanylbutylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfur-sulfur bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved sulfur compounds
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
Lithium;1-phenylsulfanylbutylsulfanylbenzene has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of lithium;1-phenylsulfanylbutylsulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Inhibition of Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Receptors: It can bind to specific receptors, affecting signal transduction and cellular responses.
Redox Reactions: The compound can participate in redox reactions, influencing oxidative stress and cellular homeostasis.
Comparison with Similar Compounds
Lithium;1-phenylsulfanylbutylsulfanylbenzene can be compared with other similar compounds to highlight its uniqueness:
This compound vs. Lithium;1-phenylsulfanylpropylsulfanylbenzene: The additional carbon in the butyl chain of this compound provides greater flexibility and reactivity.
This compound vs. Lithium;1-phenylsulfanylethylsulfanylbenzene: The longer chain in this compound offers different steric and electronic properties, affecting its chemical behavior.
List of Similar Compounds
- Lithium;1-phenylsulfanylpropylsulfanylbenzene
- Lithium;1-phenylsulfanylethylsulfanylbenzene
- Lithium;1-phenylsulfanylmethylsulfanylbenzene
Properties
CAS No. |
55110-80-0 |
|---|---|
Molecular Formula |
C16H17LiS2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
lithium;1-phenylsulfanylbutylsulfanylbenzene |
InChI |
InChI=1S/C16H17S2.Li/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15;/h3-8,10-13H,2,9H2,1H3;/q-1;+1 |
InChI Key |
CLHJLQVSXROCSW-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC[C-](SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



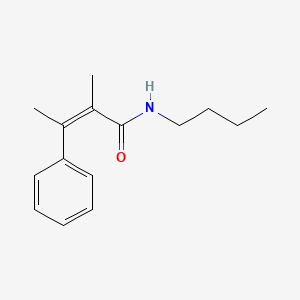
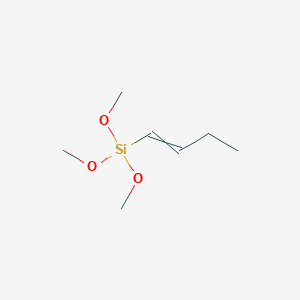
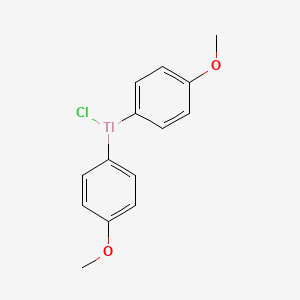
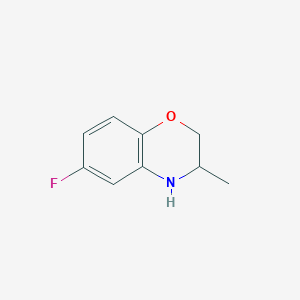
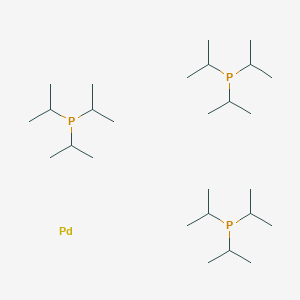
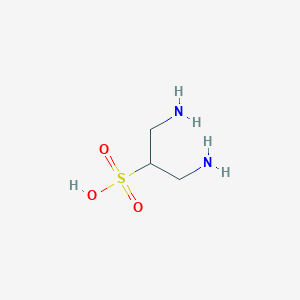

![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
